2-Cyclohexylcyclohexanol
Overview
Description
2-Cyclohexylcyclohexanol is an organic compound with the molecular formula C12H22O. It is characterized by the presence of a cyclohexyl group attached to a cyclohexanol moiety. This compound is known for its unique structural features, which include two six-membered rings and a hydroxyl group, making it a secondary alcohol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclohexylcyclohexanol can be synthesized through the hydrogenation of 2-cyclohexylcyclohexanone. This process involves the use of hydrogen gas in the presence of a catalyst, typically at elevated temperatures ranging from 150 to 250°C . The reaction conditions are crucial for achieving high yields and purity of the product.
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of continuous flow reactors to ensure consistent reaction conditions and scalability. The hydrogenation process is optimized to minimize by-products and maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 2-cyclohexylcyclohexanone.
Reduction: Further reduction can lead to the formation of cyclohexylcyclohexane.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed:
Oxidation: 2-Cyclohexylcyclohexanone
Reduction: Cyclohexylcyclohexane
Substitution: Various substituted cyclohexyl derivatives depending on the reagent used.
Scientific Research Applications
2-Cyclohexylcyclohexanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the formulation of certain cosmetic products and as a mild insect repellent.
Mechanism of Action
The mechanism of action of 2-cyclohexylcyclohexanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group plays a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Cyclohexanol: Similar in structure but lacks the cyclohexyl group.
Cyclohexanone: The oxidized form of cyclohexanol.
Cyclohexylcyclohexane: The fully reduced form of 2-cyclohexylcyclohexanol.
Uniqueness: this compound is unique due to the presence of both a cyclohexyl group and a hydroxyl group, which confer distinct chemical and physical properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-cyclohexylcyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h10-13H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWWBKKPWACPPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCCCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041414 | |
Record name | 2-Cyclohexylcyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6531-86-8, 51175-62-3 | |
Record name | [1,1′-Bicyclohexyl]-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6531-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyclohexylcyclohexanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006531868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC245150 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245150 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Cyclohexylcyclohexanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6094 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [1,1'-Bicyclohexyl]-2-ol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Cyclohexylcyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-cyclohexylcyclohexanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.756 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CYCLOHEXYLCYCLOHEXANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E59L8NAX9O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the thermodynamic properties of 2-Cyclohexylcyclohexanol and how were they determined?
A1: [] Researchers extensively studied the thermodynamic properties of trans-2-Cyclohexylcyclohexanol. Using bomb calorimetry, they determined the standard molar enthalpy of combustion (ΔcH°m (cr, 298.15 K) = −(7388.05 ± 1.37) kJ·mol−1) and the standard molar enthalpy of formation (ΔfH°m (cr, 298.5 K) = −(478.25 ± 2.13) kJ·mol−1). Furthermore, they used a heat-conduction differential microcalorimeter to measure the molar sublimation and vaporization enthalpies. Vapour pressure was determined using the integral effusion Knudsen method at various temperatures. Finally, the heat capacity was measured using vacuum adiabatic calorimetry, revealing a fusion temperature of 325.8 K and a molar enthalpy of fusion (ΔfusH°m = (14.515 ± 0.029) kJ·mol−1). These findings provide a comprehensive thermodynamic profile of trans-2-Cyclohexylcyclohexanol. You can find detailed information in this research article: .
Q2: How is this compound involved in the hydrodeoxygenation (HDO) of Dibenzofuran?
A2: [] this compound plays a crucial role as a potential intermediate in the HDO of Dibenzofuran. Research indicates that it exhibits higher reactivity compared to Dibenzofuran itself during this process. While the complete reaction pathway is still under investigation, understanding the role of this compound and other intermediates is crucial for optimizing the HDO process and developing efficient catalysts for this reaction. This research article provides further details: .
Q3: Has this compound been identified in natural sources and what is its potential application?
A3: [] Yes, this compound was identified as a component of acetone leaf extracts from the Elaeagnus indica plant. This finding is significant because the extracts demonstrated larvicidal activity against dengue and malaria vector mosquitoes. The presence of this compound, along with other compounds, contributes to the potential of E. indica extracts as a natural larvicide and highlights its possible role in mosquito control strategies. This research article details the findings and potential applications: .
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